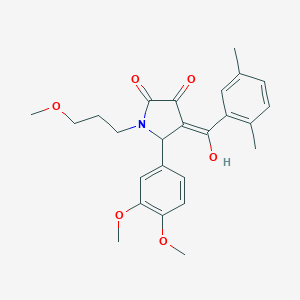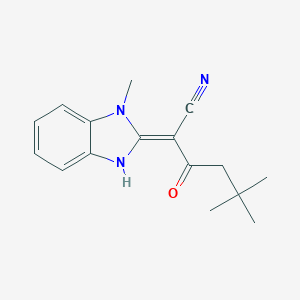![molecular formula C12H15F3N2O2S B254995 1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254995.png)
1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFMP, and it has been studied extensively for its biochemical and physiological effects. The purpose of
Scientific Research Applications
1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine has been studied extensively for its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as an enzyme inhibitor and as a probe for studying ion channels.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and ion channels. This inhibition can lead to the disruption of cellular processes, which can ultimately result in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. It has also been shown to inhibit the growth of tumor cells in vitro. Additionally, it has been shown to inhibit the activity of certain enzymes and ion channels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine in lab experiments is its high purity and yield. This makes it easier to conduct experiments and obtain accurate results. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures when working with it.
Future Directions
There are several future directions for research on 1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine. One direction is to further explore its potential use as an enzyme inhibitor and probe for studying ion channels. Another direction is to investigate its potential use as an antibacterial, antifungal, and antitumor agent. Additionally, further research is needed to determine its safety and toxicity in vivo.
Synthesis Methods
The synthesis of 1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with piperazine in the presence of a base. The reaction takes place at room temperature, and the yield of the product is high. The purity of the product can be improved by recrystallization from a suitable solvent.
properties
Molecular Formula |
C12H15F3N2O2S |
|---|---|
Molecular Weight |
308.32 g/mol |
IUPAC Name |
1-methyl-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C12H15F3N2O2S/c1-16-6-8-17(9-7-16)20(18,19)11-5-3-2-4-10(11)12(13,14)15/h2-5H,6-9H2,1H3 |
InChI Key |
UBONSUREFARGMA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)
![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)
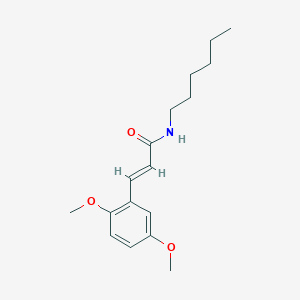
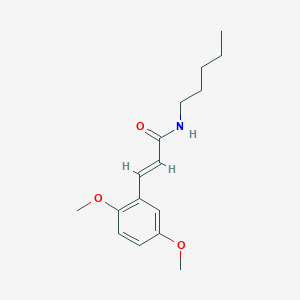


![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
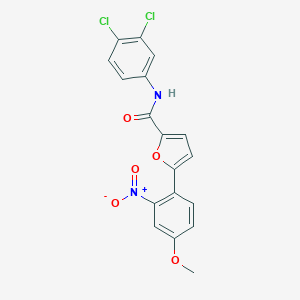
![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)

